

# preparing Tnik-IN-4 stock solution for experiments

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## Compound of Interest

Compound Name: Tnik-IN-4  
Cat. No.: B15141607

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## Application Notes and Protocols for TNIK-IN-4

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TNIK-IN-4** is a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase that plays a crucial role as an activator of the Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is implicated in the progression of various cancers, particularly colorectal cancer.[2][3] TNIK functions by phosphorylating T-cell factor 4 (TCF4), a key step in the transcriptional activation of Wnt target genes.[2] By inhibiting TNIK, **TNIK-IN-4** effectively suppresses the proliferation of cancer cells, such as the HCT116 colorectal cancer cell line. These application notes provide detailed protocols for the preparation of **TNIK-IN-4** stock solutions and their application in cell-based assays.

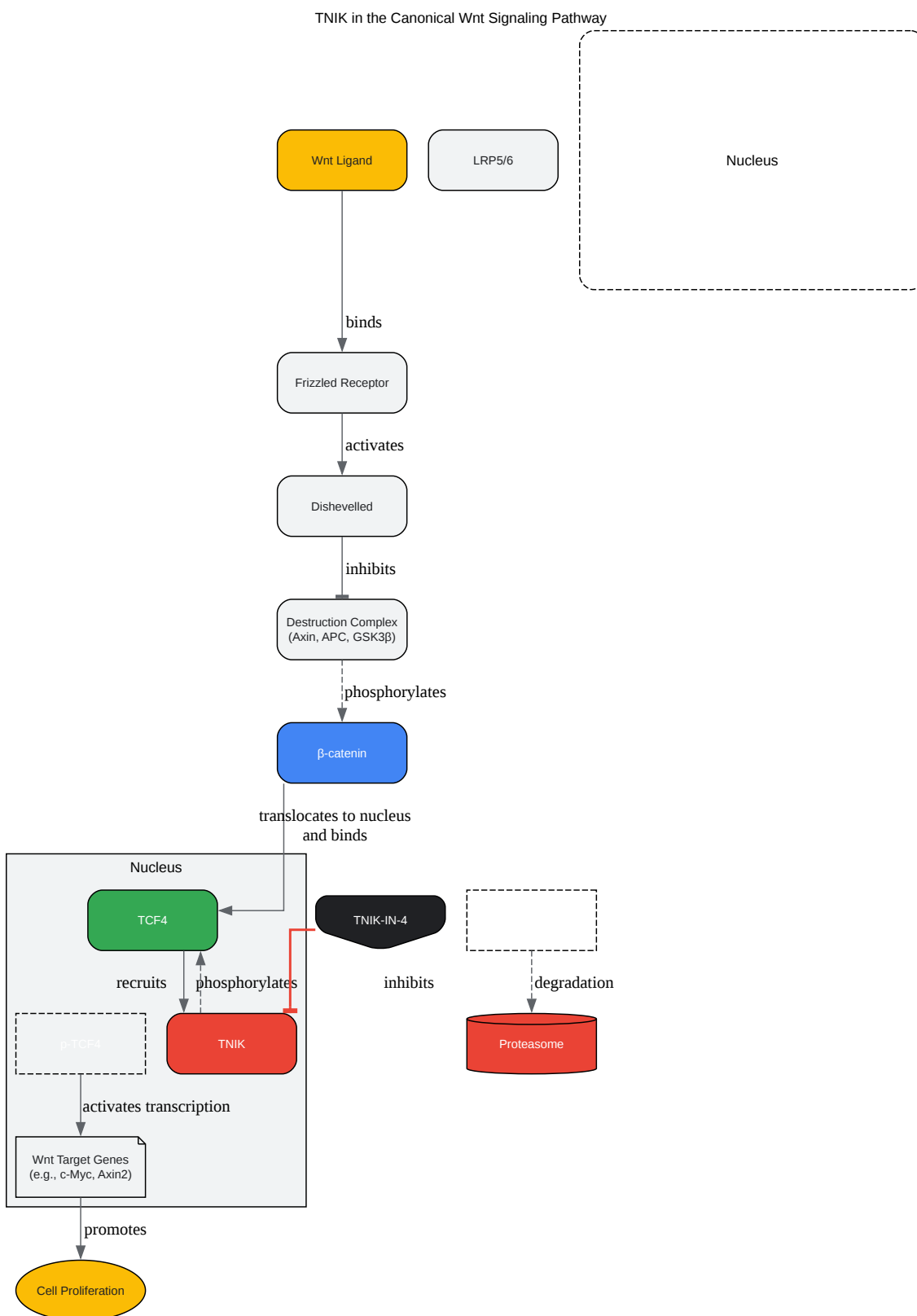
### Quantitative Data Summary

The following table summarizes the key quantitative data for **TNIK-IN-4** and related compounds.

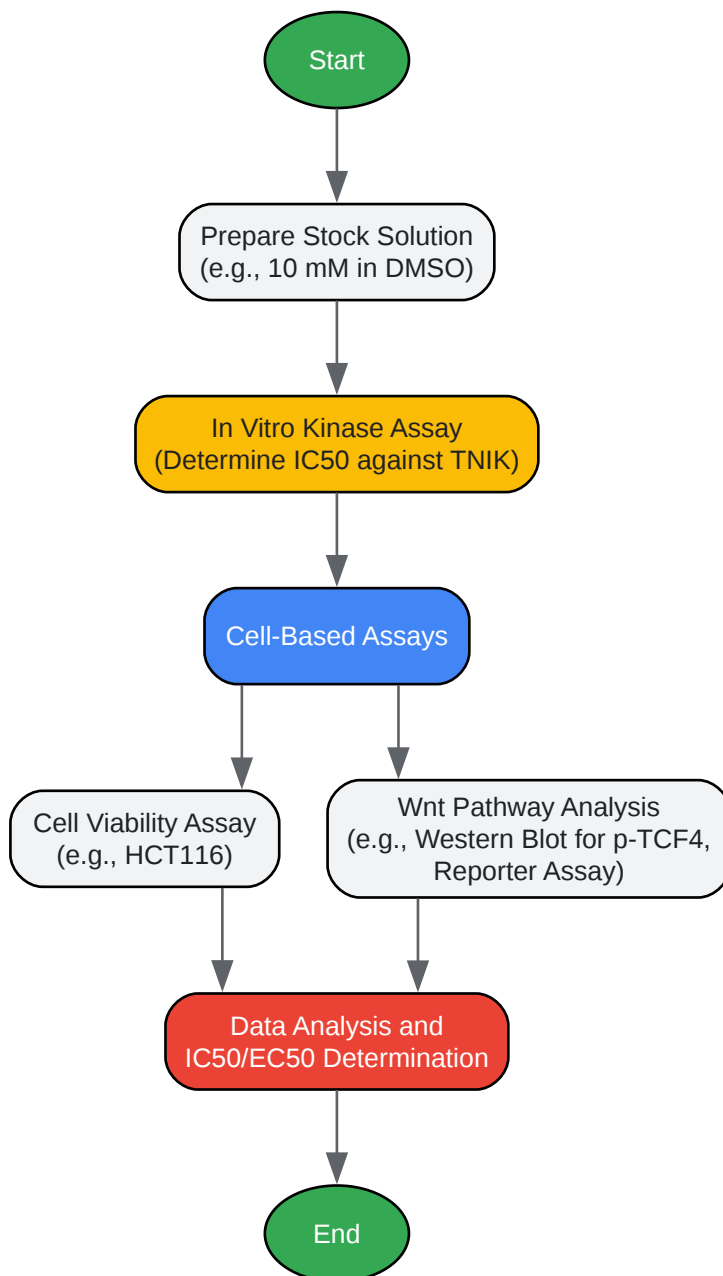
Compound	Target	IC50 (in vitro)	Cell Line IC50	Solubility in DMSO
TNIK-IN-4	TNIK	0.61 $\mu$ M	36.423 $\mu$ M (HCT116)	Not publicly available; estimated to be high based on analogs.
TNIK-IN-2	TNIK	1.3337 $\mu$ M	31.26 $\mu$ M (HCT116)	125 mg/mL (334.76 mM)
TNIK&MAP4K4-IN-1	TNIK, MAP4K4	1.29 nM (TNIK)	Not specified	100 mg/mL (223.98 mM)
KY-05009	TNIK	K <sub>i</sub> of 100 nM	Not specified	70 mg/mL (198.63 mM)

## Signaling Pathway

TNIK is a critical downstream component of the canonical Wnt signaling pathway. In the absence of a Wnt ligand,  $\beta$ -catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, allowing  $\beta$ -catenin to accumulate and translocate to the nucleus. There, it binds to TCF4, and TNIK is recruited to this complex. TNIK then phosphorylates TCF4, which is an essential step for the transcription of Wnt target genes that drive cell proliferation. **TNIK-IN-4** inhibits the kinase activity of TNIK, thereby blocking this phosphorylation event and subsequent gene transcription.



## General Workflow for Kinase Inhibitor Characterization



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## References

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- [2. Structural Insight into TNIK Inhibition - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
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